Cas no 22148-82-9 (5-phenylpentan-2-amine)
5-Phenylpentan-2-amine is a secondary amine compound featuring a phenyl group attached to a five-carbon aliphatic chain. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its aromatic moiety enhances stability, while the flexible pentyl linker improves solubility in organic solvents. The amine group offers reactivity for further functionalization, enabling applications in the development of bioactive molecules, ligands, and specialty chemicals. The compound's balanced lipophilicity and structural versatility make it suitable for exploring structure-activity relationships in medicinal chemistry. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
5-phenylpentan-2-amine structure
Product Name:5-phenylpentan-2-amine
CAS No:22148-82-9
MF:C11H17N
MW:163.259382963181
CID:254514
PubChem ID:410940
Update Time:2025-06-08
5-phenylpentan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanamine, a-methyl-
- 1-Methyl-4-phenyl-butylamine
- 1-Methyl-4-phenylbicyclo[3.3.1]nonan-2-on
- 1-Methyl-4-phenylbicyclo< 3.3.1> nonan-2-on
- 1-Methyl-4-phenyl-butylamin
- 1-Phenyl-4-amino-pentan
- 2-Amino-5-phenyl-pentan
- 5-phenylpentan-2-amine
- Bicyclo[3.3.1]nonan-2-one, 1-methyl-4-phenyl-
- CTK2B3533
- d(+)-1-methyl-4-phenylbutylamine
- EN300-1865412
- DTXSID00902570
- XAA14882
- AKOS000300375
- 22148-82-9
- SCHEMBL3712834
- AKOS017478275
- 4-Aminoamylbenzol
- HMS1704O19
- 1-Methyl-4-phenylbutylamine
- NoName_3093
- Benzenebutanamine,a-methyl-
-
- MDL: MFCD07788354
- Inchi: 1S/C11H17N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3
- InChI Key: RFKNDRWCBBUQAB-UHFFFAOYSA-N
- SMILES: NC(C)CCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 163.136099547g/mol
- Monoisotopic Mass: 163.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: No date available
- Density: 0.9±0.1 g/cm3
- Melting Point: No date available
- Boiling Point: 259.2±19.0 °C at 760 mmHg
- Flash Point: 108.7±12.1 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
5-phenylpentan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-phenylpentan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038414-1g |
1-Methyl-4-phenylbutylamine |
22148-82-9 | 1g |
£320.00 | 2022-03-01 | ||
| Fluorochem | 038414-2g |
1-Methyl-4-phenylbutylamine |
22148-82-9 | 2g |
£598.00 | 2022-03-01 | ||
| Enamine | EN300-1865412-0.05g |
5-phenylpentan-2-amine |
22148-82-9 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1865412-0.1g |
5-phenylpentan-2-amine |
22148-82-9 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1865412-0.25g |
5-phenylpentan-2-amine |
22148-82-9 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1865412-0.5g |
5-phenylpentan-2-amine |
22148-82-9 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1865412-1.0g |
5-phenylpentan-2-amine |
22148-82-9 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1865412-2.5g |
5-phenylpentan-2-amine |
22148-82-9 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1865412-5.0g |
5-phenylpentan-2-amine |
22148-82-9 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1865412-10.0g |
5-phenylpentan-2-amine |
22148-82-9 | 10g |
$4914.0 | 2023-06-01 |
5-phenylpentan-2-amine Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
22148-82-9 (5-phenylpentan-2-amine) Related Products
- 3789-60-4((1S)-1-phenylbutan-1-amine)
- 13214-66-9(4-Phenylbutylamine)
- 104-13-2(4-Butylaniline)
- 22374-89-6(1-Methyl-3-phenylpropylamine)
- 6150-01-2((R)-1-Phenylbutan-1-amine)
- 937-52-0((R)-4-Phenyl-2-butanamine)
- 63951-01-9(1-Phenylpentan-2-amine)
- 2941-19-7(1-Phenylbutan-1-amine)
- 53309-89-0(Benzeneethanamine, a-ethyl-)
- 22148-77-2(1-methyl-3-phenylpropylamine)
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